L-3-Phosphoglyceric Acid 13C3

Isotope Dilution Mass Spectrometry Targeted Metabolomics Internal Standard Selection

L-3-Phosphoglyceric Acid 13C3 (3-PGA-13C3) is a uniformly carbon-13 labeled analog of 3-phosphoglyceric acid, a central three-carbon metabolic intermediate at the intersection of glycolysis, gluconeogenesis, and the Calvin-Benson cycle. The compound bears the (S)-configuration at the C-2 chiral center and carries 13C substitution at all three carbon positions—carboxyl (C-1), hydroxymethine (C-2), and hydroxymethyl (C-3)—yielding a molecular formula of ¹³C₃H₇O₇P with a molecular weight of 189.04 g/mol (free acid), compared to 186.06 g/mol for the natural-abundance isotopologue.

Molecular Formula ¹³C₃H₇O₇P
Molecular Weight 189.04
Cat. No. B1156809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-3-Phosphoglyceric Acid 13C3
Molecular Formula¹³C₃H₇O₇P
Molecular Weight189.04
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-3-Phosphoglyceric Acid 13C3: Stable Isotope-Labeled Glycolytic Intermediate for Quantitative Metabolomics and 13C-MFA


L-3-Phosphoglyceric Acid 13C3 (3-PGA-13C3) is a uniformly carbon-13 labeled analog of 3-phosphoglyceric acid, a central three-carbon metabolic intermediate at the intersection of glycolysis, gluconeogenesis, and the Calvin-Benson cycle [1]. The compound bears the (S)-configuration at the C-2 chiral center and carries 13C substitution at all three carbon positions—carboxyl (C-1), hydroxymethine (C-2), and hydroxymethyl (C-3)—yielding a molecular formula of ¹³C₃H₇O₇P with a molecular weight of 189.04 g/mol (free acid), compared to 186.06 g/mol for the natural-abundance isotopologue . This +2.98 Da mass increment, coupled with the absence of chromatographic retention time perturbation relative to the unlabeled species, establishes the compound as a fit-for-purpose internal standard for isotope dilution mass spectrometry (IDMS) and as a tracer for ¹³C metabolic flux analysis (¹³C-MFA) in both mammalian and microbial systems [2].

Why Unlabeled or Singly-Labeled 3-Phosphoglyceric Acid Cannot Substitute for L-3-Phosphoglyceric Acid 13C3 in Quantitative MS Workflows


Substituting natural-abundance 3-PGA or a single-position 13C1-labeled analog for the uniformly 13C3-labeled species introduces irreconcilable analytical compromises. Unlabeled 3-PGA cannot serve as a chemically identical internal standard in isotope dilution mass spectrometry because it is indistinguishable from the endogenous analyte in the mass spectrometer; without at least a +2 Da mass shift, natural-abundance ¹³C (~1.1% per carbon) generates substantial isotopologue overlap that degrades the lower limit of quantification (LLOQ) and assay linearity in both GC-MS and LC-MS/MS [1]. Deuterium-labeled (²H) analogs, while offering a mass shift, suffer from chromatographic retention time shifts of 0.1–0.5 minutes on reversed-phase columns—an artifact absent with ¹³C labeling—and are susceptible to protium-deuterium exchange at labile positions under aqueous sample preparation conditions, compromising quantification accuracy [2]. A single ¹³C label (+1 Da) is insufficient to resolve the labeled internal standard from the endogenous M+1 isotopologue arising from natural ¹³C abundance in the analyte, requiring laborious mathematical correction that introduces systematic error, whereas the +3 Da shift of the ¹³C₃ compound cleanly separates the internal standard signal from all natural-abundance isotopologues [3]. These substitution failures are not theoretical: they translate directly into compromised calibration linearity, elevated coefficients of variation (%CV), and inaccurate absolute concentration determinations in targeted metabolomics panels.

L-3-Phosphoglyceric Acid 13C3: Quantitative Differentiation Evidence Against Analog Substitutes


Mass Spectrometric Resolution: +3 Da Isotopologue Separation Eliminates Natural-Abundance Overlap with Endogenous Analyte

The uniform ¹³C₃ labeling of L-3-Phosphoglyceric Acid 13C3 produces a nominal mass increment of +3 Da (exact mass +3.00335 Da) relative to the unlabeled species (monoisotopic exact mass 185.99294 Da for C₃H₇O₇P vs. 188.99629 Da for ¹³C₃H₇O₇P). This +3 Da shift cleanly separates the internal standard isotopologue cluster from the endogenous analyte's natural-abundance M+0, M+1, and M+2 isotopologues, which collectively account for >97% of the unlabeled analyte ion current at natural ¹³C abundance (1.08% per carbon). In contrast, a single ¹³C label (+1 Da) positions the internal standard directly atop the endogenous M+1 peak, while a ¹³C₂ label (+2 Da) overlaps with the combined M+2 isotopologue from natural ¹³C and ¹⁸O contributions [1]. The +3 Da shift thus obviates the need for mathematical natural-abundance correction algorithms, which have been shown to introduce systematic error of 2–5% in isotopologue distribution calculations when the internal standard and analyte isotopologue clusters are not fully resolved [2].

Isotope Dilution Mass Spectrometry Targeted Metabolomics Internal Standard Selection

Chromatographic Co-Elution Fidelity: ¹³C Labeling Preserves Retention Time Identity, Unlike Deuterated Analogs

A critical and frequently overlooked differentiator between ¹³C-labeled and ²H (deuterium)-labeled internal standards is chromatographic co-elution fidelity. Stable isotope-labeled internal standards (SIL-IS) bearing ¹³C or ¹⁵N labels exhibit retention times within ≤0.02 min of their unlabeled counterparts across reversed-phase, HILIC, and anion-exchange chromatography modalities, because ¹³C/¹²C isotopic substitution does not meaningfully alter molecular polarity, pKa, or hydrodynamic radius [1]. In contrast, deuterium-labeled analogs consistently exhibit a forward chromatographic shift of 0.1–0.5 min due to the shorter C–²H bond length relative to C–¹H, which reduces the compound's effective lipophilicity in reversed-phase separations [1]. This retention time discrepancy means that a ²H-labeled internal standard may sample a different region of the electrospray ionization gradient than the unlabeled analyte, experiencing differential ion suppression or enhancement that violates the fundamental assumption of isotope dilution—namely, that the internal standard and analyte experience identical ionization conditions [2]. L-3-Phosphoglyceric Acid 13C3, bearing only ¹³C labels, is structurally exempt from this class of artifact.

LC-MS/MS Method Development Stable Isotope Label Selection Internal Standard Chromatography

Positional Carbon Resolution: Uniform ¹³C₃ Labeling Enables All-Three-Position Isotopomer Tracking in 13C-MFA That Single-Labeled Analogs Cannot Support

A decisive functional advantage of the uniform ¹³C₃ label is its capacity to support positional isotopologue distribution analysis across all three carbon positions of 3-PGA. In the study by Rajarathinam et al. (2025), GC-MS measurements after dynamic photosynthetic ¹³CO₂ labeling enabled quantification of the ¹³C fractional enrichment (E₁₃C) and molar carbon assimilation rates (A₁₃C) specifically at the 1-C position of 3-PGA by mathematically combining E₁₃C data from the 2,3-C₂ and 1,2,3-C₃ fragment-derived isotopologue distributions [1]. This positional resolution is only interpretable when the reference standard or tracer bears ¹³C at all three positions; a singly labeled ¹³C₁ standard would report enrichment at only one position, while an unlabeled standard provides no enrichment information whatsoever. The approach was validated using two independent GC-TOF-MS instruments operated at both nominal and high mass resolution, and the expected positional labeling patterns were confirmed by in vivo glycolysis of positionally labeled glucose isotopomers [1]. The ¹³C₃ isotopologue (M+3) of 3-PGA also serves as a direct readout of upper glycolytic flux when cells are fed [U-¹³C₆]glucose, as demonstrated by fractional enrichment measurements in glycolysis intermediates including fructose-1,6-bisphosphate (M+6), 3-PGA (M+3), and pyruvate (M+3) [2].

13C Metabolic Flux Analysis Positional Isotopologue Analysis Central Carbon Metabolism

Enantiomeric Specificity: The L-(S)-Configuration Ensures Biological Compatibility That D-3-Phosphoglyceric Acid Cannot Provide

3-Phosphoglyceric acid exists in two enantiomeric forms: the naturally occurring L-(S)-enantiomer (CAS 73358-94-8) and the D-(R)-enantiomer (CAS 80731-10-8). The L-(S)-configuration is the exclusive substrate for the enzymes of glycolysis (phosphoglycerate kinase, EC 2.7.2.3; phosphoglycerate mutase, EC 5.4.2.11), gluconeogenesis, and the Calvin-Benson cycle in all biological kingdoms [1]. L-3-Phosphoglyceric Acid 13C3 (Toronto Research Chemicals Cat. No. P358007/P358008) is specified as the L-(S)-enantiomer with the stereochemical designation confirmed by the SMILES notation O=[¹³C](O)[¹³C@@H](O)[¹³CH₂]OP(=O)(O)O, in which the '@@' tetrahedral stereochemistry descriptor at C-2 corresponds to the (S)-configuration . The D-(R)-enantiomer, available commercially as D-(-)-3-Phosphoglyceric acid disodium salt (Sigma-Aldrich Cat. No. P8877), is not a substrate for the canonical glycolytic enzymes and, if inadvertently procured for tracer studies, would yield spurious negative results in enzymatic incorporation assays and ¹³C flux experiments . The molecular weight of the free acid forms are identical between enantiomers (both 186.06 g/mol unlabeled; 189.04 g/mol for ¹³C₃ forms), making them chromatographically indistinguishable in achiral separations and underscoring the necessity of verifying stereochemical identity from the vendor certificate of analysis.

Enantioselective Metabolism Glycolysis Intermediate Biochemical Authenticity

High-Value Application Scenarios for L-3-Phosphoglyceric Acid 13C3 Driven by Verified Differential Evidence


Absolute Quantification of 3-Phosphoglycerate in Targeted Metabolomics Panels by Isotope Dilution GC-MS or LC-MS/MS

The +3 Da mass shift of L-3-Phosphoglyceric Acid 13C3 cleanly resolves the internal standard isotopologue cluster from all natural-abundance isotopologues of endogenous 3-PGA, enabling direct isotope dilution quantification without mathematical deconvolution . This scenario applies to laboratories quantifying glycolytic intermediates in cell lysates, tissue homogenates, or biofluids where absolute concentration accuracy (typically ±15% at the LLOQ per FDA bioanalytical guidance) is required. The absence of chromatographic retention time shift relative to the analyte ensures co-elution and equivalent ionization conditions throughout the solvent gradient, satisfying a fundamental assumption of IDMS that is violated by deuterated internal standards . Analytical chemists should spike the ¹³C₃ internal standard at a fixed concentration into the extraction solvent prior to sample homogenization to correct for metabolite losses during sample preparation, derivatization efficiency (if using GC-MS), and ion source variability.

Positionally Resolved 13C Metabolic Flux Analysis of Upper Glycolysis and the Calvin-Benson Cycle

L-3-Phosphoglyceric Acid 13C3 is employed as an authenticated reference standard for calibrating mass isotopomer distributions in ¹³C-MFA experiments, where the ¹³C₃ (M+3) isotopologue of 3-PGA serves as a key readout of upper glycolytic flux from [U-¹³C₆]glucose or photosynthetic flux from ¹³CO₂ . The uniform labeling at all three carbon positions makes possible the positional deconvolution of ¹³C enrichment at the 1-C position—which reports directly on Rubisco carboxylation activity—from enrichment redistributed to the 2-C and 3-C positions by Calvin-Benson cycle enzymes, a distinction that neither radiometric ¹⁴C methods nor single-position ¹³C labels can achieve . This application is particularly relevant for researchers in plant systems biology, cyanobacterial metabolic engineering, and cancer metabolism where compartment-specific glycolytic fluxes are of interest. The compound should be used as an unlabeled authentic standard (for retention time and response factor calibration) in experiments where the biological sample itself is ¹³C-labeled via substrate feeding.

LC-MS/MS Method Development and Validation for Central Carbon Metabolite Panels Requiring Isomer Resolution

In targeted LC-MS/MS methods for glycolytic intermediates, the structural isomers 2-phosphoglycerate and 3-phosphoglycerate frequently co-elute and share common MRM transitions, creating a quantification challenge . L-3-Phosphoglyceric Acid 13C3 serves as a compound-specific internal standard that, by virtue of its unique +3 Da precursor and product ion masses, can be selectively monitored without interference from the co-eluting 2-phosphoglycerate isomer or from endogenous 3-PGA . This isomer-resolved quantification is critical for accurate determination of the phosphoglycerate mutase reaction equilibrium (2-PGA ↔ 3-PGA) and for distinguishing glycolytic intermediates in cell-free extract bioprocess monitoring. The ¹³C₃ label's superiority over a ¹³C₁ label is particularly evident here, as the M+1 internal standard signal would overlap with the ¹³C natural-abundance contribution from the co-eluting 2-PGA isomer, introducing isomer crosstalk error.

Stable Isotope Tracer Studies of Serine Biosynthesis and One-Carbon Metabolism via 3-Phosphoglycerate Dehydrogenase (PHGDH) Flux

3-Phosphoglycerate is the entry substrate for the serine biosynthesis pathway, where phosphoglycerate dehydrogenase (PHGDH) catalyzes the committed step. L-3-Phosphoglyceric Acid 13C3 can be employed as a tracer to directly measure PHGDH flux in cancer cell lines with PHGDH amplification (e.g., melanoma, triple-negative breast cancer), which are of intense interest as therapeutic targets . The ¹³C₃ label permits tracking of all three carbon atoms from 3-PGA into serine (M+3), glycine (M+2 from serine cleavage), and downstream one-carbon metabolism intermediates. This application is directly supported by the CymitQuimica documentation referencing Cardaci et al. (2015, Nature Cell Biology), which used ¹³C-labeled 3-PGA in studies of pyruvate carboxylation in SDH-deficient kidney cells . The L-stereochemistry is essential here, as PHGDH is enantiomer-specific for the L-(S)-configured substrate.

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